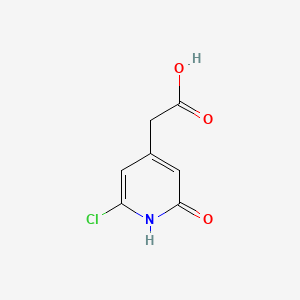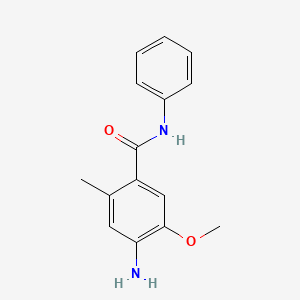
4-amino-5-methoxy-2-methyl-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-5-methoxy-2-methyl-N-phenylbenzamide is an organic compound with the molecular formula C15H16N2O2 It is a derivative of benzamide and features an amino group, a methoxy group, and a phenyl group attached to the benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-methoxy-2-methyl-N-phenylbenzamide typically involves the reaction of 4-amino-5-methoxy-2-methylbenzoic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-amino-5-methoxy-2-methyl-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-amino-5-methoxy-2-methyl-N-phenylbenzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of dyes and pigments due to its aromatic structure.
Mecanismo De Acción
The mechanism of action of 4-amino-5-methoxy-2-methyl-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as anti-inflammatory or analgesic properties .
Comparación Con Compuestos Similares
Similar Compounds
- 4-methoxy-N-phenylbenzamide
- 2-methoxy-5-(phenylamino)methylphenol
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
4-amino-5-methoxy-2-methyl-N-phenylbenzamide is unique due to the presence of both an amino group and a methoxy group on the benzamide core. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C15H16N2O2 |
|---|---|
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
4-amino-5-methoxy-2-methyl-N-phenylbenzamide |
InChI |
InChI=1S/C15H16N2O2/c1-10-8-13(16)14(19-2)9-12(10)15(18)17-11-6-4-3-5-7-11/h3-9H,16H2,1-2H3,(H,17,18) |
Clave InChI |
AUUYHBAPEQZDBU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C(=O)NC2=CC=CC=C2)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



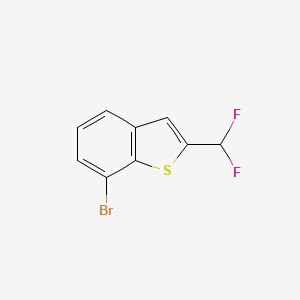
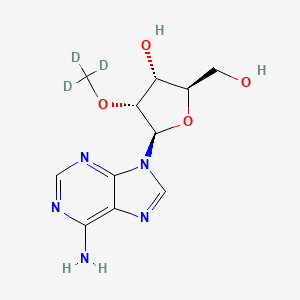
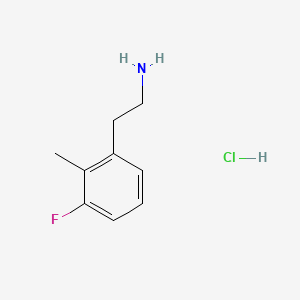
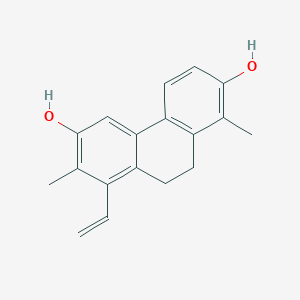
![(3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol](/img/structure/B13445706.png)
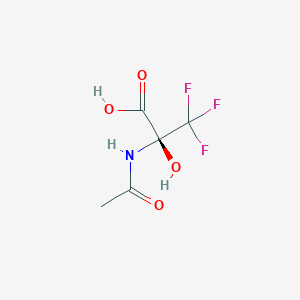
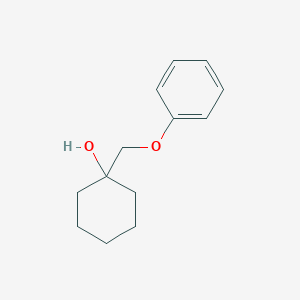
amino]butanedioic acid](/img/structure/B13445726.png)
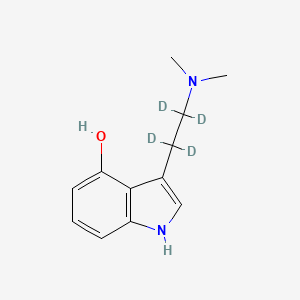
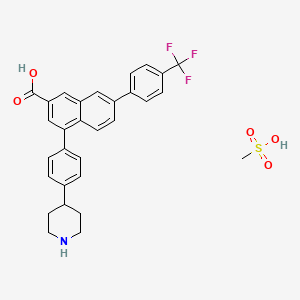
![(NE)-N-(furo[3,2-b]pyridin-2-ylmethylidene)hydroxylamine](/img/structure/B13445759.png)
![8-(1,1-Dimethylethyl)-N,N-diethyl-1,4-dioxaspiro[4.5]decane-2-methanamine](/img/structure/B13445767.png)
